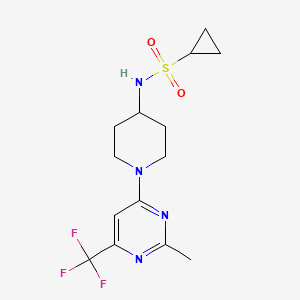
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperidine rings would add a level of complexity to the structure. The trifluoromethyl group would likely have an impact on the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, for example, is known to participate in various reactions, particularly those involving nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s stability and make it more resistant to metabolism in the body .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide, also known as N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide:
Pharmaceutical Applications
This compound is of significant interest in the pharmaceutical industry due to its potential as a drug candidate. The trifluoromethyl group enhances the metabolic stability and bioavailability of the compound, making it a promising candidate for the development of new medications. It has been explored for its potential in treating various diseases, including cancer, due to its ability to interact with specific biological targets .
Agrochemical Applications
In the field of agrochemicals, this compound is used as a key structural motif in the development of pesticides and herbicides. The trifluoromethyl group contributes to the compound’s effectiveness in protecting crops from pests and diseases. Its unique chemical properties allow for the creation of more efficient and environmentally friendly agrochemical products .
Material Science
The compound’s unique chemical structure makes it valuable in material science, particularly in the development of advanced materials. Its stability and reactivity are leveraged to create polymers and other materials with enhanced properties, such as increased durability and resistance to environmental factors .
Catalysis
In catalysis, this compound is used as a catalyst or a catalyst precursor in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it an important tool in synthetic chemistry. Researchers are exploring its use in the development of more efficient and selective catalytic processes .
Medicinal Chemistry
Medicinal chemists utilize this compound in the design and synthesis of new therapeutic agents. Its trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, making it a valuable component in the development of new drugs. Studies have shown its potential in enhancing the efficacy and safety of various therapeutic agents .
Biological Research
In biological research, this compound is used as a probe to study biological systems. Its unique chemical properties allow researchers to investigate the interactions between molecules and biological targets, providing insights into the mechanisms of action of various biological processes. This application is crucial for the development of new therapeutic strategies and the understanding of disease mechanisms .
Environmental Science
The compound is also explored in environmental science for its potential in pollution control and remediation. Its chemical stability and reactivity make it suitable for use in processes aimed at reducing environmental pollutants. Researchers are investigating its use in the degradation of harmful substances and the development of sustainable environmental technologies .
Veterinary Medicine
In veterinary medicine, this compound is being studied for its potential use in the treatment of animal diseases. Its pharmacological properties make it a promising candidate for the development of new veterinary drugs. Studies have shown its effectiveness in treating various conditions in animals, contributing to the advancement of veterinary therapeutics .
Synthesis and application of trifluoromethylpyridines FDA-Approved Trifluoromethyl Group-Containing Drugs Radical trifluoromethylation Synthesis of Novel 2-(Pyridin-2-yl)
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other pyrimidine derivatives, it may influence pathways involving pyrimidine metabolism .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2S/c1-9-18-12(14(15,16)17)8-13(19-9)21-6-4-10(5-7-21)20-24(22,23)11-2-3-11/h8,10-11,20H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVRLGCYMUYTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)
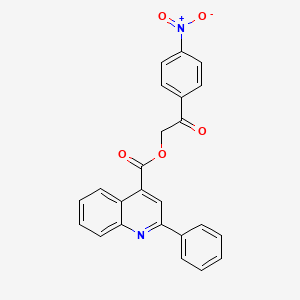
![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)
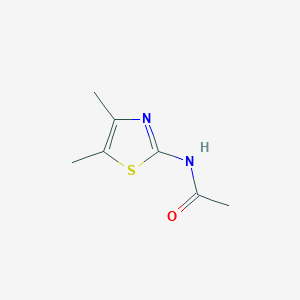



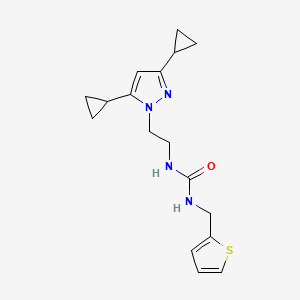

![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)
![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487642.png)
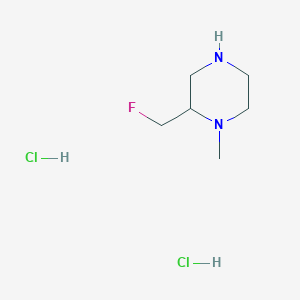
![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)